molecular formula C18H25N B1670651 Dimemorfan CAS No. 36304-82-2

Dimemorfan

Número de catálogo: B1670651
Número CAS: 36304-82-2
Peso molecular: 255.4 g/mol
Clave InChI: KBEZZLAAKIIPFK-NJAFHUGGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Antitussive Properties

Dimemorfan was introduced in Japan in 1975 as a potent antitussive agent. It is reported to be up to three times more effective than codeine and comparable to dextromethorphan in suppressing cough reflexes. Unlike narcotic antitussives, this compound does not induce significant physical or psychological dependence, making it a safer alternative for patients requiring cough suppression .

Key Findings:

  • Potency: this compound is approximately three times more potent than codeine.
  • Mechanism: Acts directly on the cough center in the medulla without affecting opioid receptors.
  • Safety Profile: Minimal side effects compared to narcotic alternatives; does not cause constipation or dependence.

Neuroprotective Effects

This compound has shown promising neuroprotective properties in various animal models. As a sigma-1 receptor agonist, it exhibits potential in treating neurodegenerative diseases by modulating inflammatory responses and reducing oxidative stress.

Case Studies:

  • A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) production in neutrophils and microglial cells, indicating its role in mitigating inflammation-related damage .
  • In models of kainate-induced seizures, this compound effectively reduced seizure activity and neuronal loss in the hippocampus, suggesting its anticonvulsant capabilities .

Key Findings:

  • Mechanisms of Action: Inhibition of NADPH oxidase activity and modulation of nuclear factor kappa-B (NF-κB) signaling pathways.
  • Clinical Relevance: Potential application in treating conditions like Alzheimer's disease and multiple sclerosis due to its anti-inflammatory and neuroprotective effects.

Anti-inflammatory Applications

Research indicates that this compound possesses significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce neutrophil infiltration in various models of inflammation.

Experimental Evidence:

  • In vivo studies revealed that treatment with this compound significantly decreased plasma levels of tumor necrosis factor-alpha (TNF-α) and mitigated oxidative stress during endotoxin shock .
  • This compound's ability to suppress iNOS expression and nitric oxide production further emphasizes its therapeutic potential in inflammatory disorders .

Key Findings:

  • Effectiveness: Demonstrated efficacy in reducing systemic inflammation and protecting against inflammatory cell damage.
  • Therapeutic Implications: Potential use in managing conditions characterized by excessive inflammation, such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).

Comparative Efficacy with Other Agents

This compound's effectiveness has been compared with other antitussive agents like dextromethorphan and benproperine phosphate through clinical trials. These studies suggest that this compound may offer similar or superior efficacy without the adverse effects commonly associated with narcotics.

Agent Efficacy Dependence Risk Common Side Effects
This compoundComparable to dextromethorphanLowNausea, drowsiness
DextromethorphanEffectiveModeratePsychotomimetic effects
CodeineEffectiveHighConstipation, dependence

Actividad Biológica

Dimemorfan, a nonnarcotic antitussive agent, has garnered attention for its diverse biological activities, particularly its anti-inflammatory and neuroprotective properties. This article delves into the mechanisms through which this compound exerts its effects, supported by experimental data and case studies.

This compound primarily acts as a σ1 receptor agonist but also exhibits significant biological activity through σ1 receptor-independent pathways. Its anti-inflammatory effects are mediated by the modulation of intracellular signaling pathways, particularly involving reactive oxygen species (ROS) and nitric oxide (NO) production.

Key Findings on Biological Activity

  • Anti-inflammatory Effects :
    • This compound reduces ROS production in neutrophils and microglial cells activated by phorbol-12-myristate-13-acetate (PMA) and lipopolysaccharide (LPS). It demonstrates an IC50 value of 7.0 μM against fMLP-induced ROS production, indicating potent inhibitory effects at low concentrations .
    • The compound inhibits the expression of pro-inflammatory cytokines such as TNF-α and monocyte chemoattractant protein-1 (MCP-1) through the suppression of nuclear factor kappa-B (NF-κB) signaling pathways .
  • Neuroprotective Properties :
    • In animal models, this compound has shown promise in preventing seizures induced by kainate, suggesting its potential use in neurodegenerative conditions. It attenuates increases in c-fos and c-jun protein expression associated with seizure activity .
    • This compound's neuroprotective effects are attributed to its ability to modulate transcription factors involved in neuronal survival and stress response mechanisms .
  • Antitussive Activity :
    • As an antitussive agent, this compound has been reported to be three times more potent than codeine without the associated side effects like dependency or significant gastrointestinal disturbances . It acts directly on the cough center in the medulla without affecting opioid receptors.

Experimental Data

The following table summarizes key experimental findings regarding this compound's biological activity:

Study Concentration Effect Mechanism
1-5 mg/kgDecreased plasma TNF-α levelsInhibition of NF-κB signaling
5-20 μMInhibited ROS productionBlocking NOX activity
12-24 mg/kgReduced seizure activityModulation of c-fos/c-jun expression

Animal Models

In various studies involving mouse models:

  • This compound administration significantly reduced convulsive behaviors induced by BAY k-8644, demonstrating its anticonvulsant properties without affecting locomotor activity .
  • In LPS-induced endotoxin shock models, this compound treatment resulted in decreased neutrophil infiltration and oxidative stress in lung and liver tissues, highlighting its protective effects against systemic inflammation .

Clinical Observations

Clinical trials have indicated that this compound is effective for cough suppression with minimal adverse effects. Its safety profile compares favorably against traditional narcotic antitussives, making it a viable alternative for patients requiring cough relief without the risks associated with opioid medications .

Q & A

Q. What are the primary molecular mechanisms by which dimemorfan exerts its anti-inflammatory effects?

This compound suppresses inflammation by inhibiting NF-κB signaling and reactive oxygen species (ROS) production. Mechanistically, it blocks LPS-induced IκBα degradation, preventing NF-κB p65 nuclear translocation and transcriptional activity . Concurrently, it reduces NADPH oxidase (NOX) -dependent ROS and inducible nitric oxide synthase (iNOS) -mediated nitric oxide (NO) overproduction in neutrophils and microglia . Methodologically, these effects are validated via:

  • Luciferase reporter assays for NF-κB activity .
  • ELISA and immunohistochemistry for cytokine quantification (e.g., TNF-α, MCP-1) .
  • Fluorometric assays for ROS/NO detection .

Q. Which experimental models are commonly used to study this compound’s anti-inflammatory efficacy?

The LPS-induced endotoxic shock model in mice is standard for evaluating this compound’s systemic anti-inflammatory effects. Key endpoints include:

  • Survival rates and plasma TNF-α levels (measured via ELISA) .
  • Neutrophil infiltration in lung/liver tissues (assessed via myeloperoxidase activity and Evans blue staining) .
  • Oxidative stress markers (e.g., lipid peroxidation) .
    For neuroinflammation, BV2 microglial cells stimulated with LPS are used to study NF-κB and iNOS pathways .

Q. What pharmacokinetic methodologies are employed to quantify this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters:

  • Linear dynamic range : 0.04–5.00 ng/mL in human plasma .
  • Internal standard : Estazolam for normalization .
  • Protein precipitation with acetonitrile for sample preparation .
    This method ensures high sensitivity and specificity for pharmacokinetic studies, particularly in assessing CYP2D6*10 genotype-dependent metabolism .

Q. How does this compound differentially inhibit fMLP- vs. PMA-induced ROS in neutrophils?

This compound preferentially suppresses fMLP-induced ROS (IC₅₀ = 7.0 μM) compared to PMA, indicating receptor-mediated pathway modulation . It disrupts G-protein signaling by reducing intracellular calcium ([Ca²⁺]ᵢ) spikes triggered by fMLP but not thapsigargin . Advanced methods include:

  • Flow cytometry with ROS-sensitive dyes (e.g., DCFH-DA) .
  • Calcium imaging using Fura-2 AM .

Q. How do genetic polymorphisms (e.g., CYP2D6*10) influence this compound pharmacokinetics?

The CYP2D6*10 allele (100C>T) reduces this compound metabolism in Chinese populations. Homozygous carriers (TT) exhibit:

  • Higher AUC₀–inf and lower clearance (CL) vs. CC/CT genotypes .
  • Slower elimination , requiring dose adjustments in clinical trials .
    Genotyping via PCR-RFLP and pharmacokinetic modeling (e.g., non-compartmental analysis) are critical for personalized dosing .

Q. What role does this compound play in osteoclastogenesis and bone homeostasis?

This compound inhibits osteoclast differentiation by promoting ER-associated degradation (ERAD) of SERCA2 via the Hrd1/Sel1L complex . Key methodologies:

  • TRAP staining and micro-CT for osteoclast quantification .
  • Co-immunoprecipitation to validate SERCA2 ubiquitination .
  • CIA (collagen-induced arthritis) and OVX (ovariectomy) mouse models for bone loss studies .

Q. How are cytokine levels measured in this compound-treated inflammatory models?

Enzyme-linked immunosorbent assay (ELISA) is standard for quantifying TNF-α, IL-6, and MCP-1 in plasma/tissue homogenates . For spatial resolution, immunohistochemistry with antibodies against cytokines or cell markers (e.g., CD11b) is used .

Q. What experimental approaches elucidate this compound’s effects on intracellular calcium signaling?

  • Fura-2 AM fluorescence in neutrophils to measure [Ca²⁺]ᵢ changes .
  • Thapsigargin (SERCA inhibitor) as a control to isolate store-operated calcium entry (SOCE) pathways .
  • AlF₄⁻ to activate G-proteins independently of receptors .

Q. How do in vitro and in vivo concentrations of this compound compare?

  • In vitro : Effective concentrations range from 5–50 μM in BV2 cells and neutrophils .
  • In vivo : Subcutaneous doses of 1–5 mg/kg in mice achieve therapeutic plasma levels .
    Dose translation across species requires allometric scaling based on body surface area .

Q. What advanced techniques validate this compound’s modulation of the ERAD pathway?

  • Western blotting for SERCA2, Hrd1, and Sel1L expression .
  • Cycloheximide chase assays to measure SERCA2 degradation rates .
  • Proteasome inhibitors (MG-132) and ERAD inhibitors (eeyarestatin I) to confirm pathway specificity .

Propiedades

Número CAS

36304-82-2

Fórmula molecular

C18H25N

Peso molecular

255.4 g/mol

Nombre IUPAC

(1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

InChI

InChI=1S/C18H25N/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3/t15-,17+,18+/m1/s1

Clave InChI

KBEZZLAAKIIPFK-NJAFHUGGSA-N

SMILES

CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1

SMILES isomérico

CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1

SMILES canónico

CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1

Apariencia

Solid powder

Key on ui other cas no.

36309-01-0

Pureza

>98% (or refer to the Certificate of Analysis)

Números CAS relacionados

36304-84-4 (phosphate salt[1:1])

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Astomin
AT 17
d-3-methyl-N-methylmorphinan
Dastosin
dimemorfan
dimemorfan phosphate
dimemorfan phosphate (1:1) salt
dimemorfan, (9alpha,13alpha,14alpha)-isomer
dinemorphan

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimemorfan
Dimemorfan
Dimemorfan
Dimemorfan
Dimemorfan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.